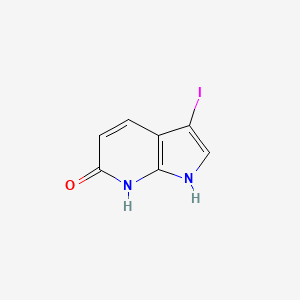

6-Hydroxy-3-iodo-7-azaindole

Übersicht

Beschreibung

6-Hydroxy-3-iodo-7-azaindole is a chemical compound with the molecular formula C7H5IN2O . It is a derivative of azaindole, a heterocyclic molecule that can be utilized as a pharmaceutical building block . Azaindoles and their derivatives exhibit significant biological activities and have contributed to the generation of new therapeutic agents .

Synthesis Analysis

Azaindoles can be synthesized from chloroamino-N-heterocycles through an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles can be achieved starting from nicotinic acid derivatives or 2,6-dichloropyridine . The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions has also been described .Molecular Structure Analysis

The molecular structure of 6-Hydroxy-3-iodo-7-azaindole is based on the azaindole framework. Azaindoles are positional isomers that associate a pyridine and a pyrrole ring by a fused C-C bond . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis

Azaindoles can undergo various chemical reactions. For instance, the 7-azaindole-3-boronate can react with the 4-iodo-2,6-dichloropyridine to produce a compound in 99% yield . Various primary amines such as cyclohexylamine, 4-hydroxycyclohexylamine, and benzyl amine can then be reacted under microwave irradiation at 160 °C to furnish compounds in moderate yields .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased, and synthetic innovation has been continuously updated . Therefore, the future directions of 6-Hydroxy-3-iodo-7-azaindole could involve further exploration of its potential applications in medicinal chemistry and drug discovery.

Eigenschaften

IUPAC Name |

3-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-5-3-9-7-4(5)1-2-6(11)10-7/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTDTJGQEXOGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233969 | |

| Record name | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190319-01-7 | |

| Record name | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylic acid](/img/structure/B3219458.png)

![3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3219476.png)

![3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3219487.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-](/img/structure/B3219493.png)

![3,4-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219499.png)

![1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid](/img/structure/B3219503.png)

![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B3219511.png)

![3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B3219519.png)

![6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3219527.png)

![7-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219534.png)

![3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219550.png)

![7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219571.png)

![3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3219579.png)